Tetrahydroxyquinone

Vue d'ensemble

Description

Méthodes De Préparation

La tétroquinone peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique l'oxydation du glyoxal ou du myo-inositol, un composé naturel largement présent dans les plantes . La méthode de préparation comprend les étapes suivantes :

- Peser chaque matière première en parties en poids.

- Ajouter de l'alliage de titane, de l'alliage d'aluminium, de l'alliage de nickel, de l'étain, du cuivre, du néodyme, du niobium, de l'indium, du cadmium, du carbure de silicium, de la silice et un stabilisateur thermique dans un four à résistance à creuset.

- Frittage sous vide du mélange à 900-960 °C pendant 2,5 à 4 heures.

- Refroidissement du mélange à 350-380 °C dans un gaz inerte et mélange avec des fibres d'acétate, de la polysulfone, de la polyvinylpyridine, de la tétrahydroxybenzoquinone et de l'acétate d'isopropyle.

- Ajouter du m-thiocresol, du p-aminotoluène o-sulfonylaniline et un modificateur au mélange, agiter uniformément et presser à 2-5 MPa.

- Injecter le mélange dans un moule pour pressage et moulage, puis refroidir à -30 °C pendant 20 à 30 minutes .

Analyse Des Réactions Chimiques

La tétroquinone subit diverses réactions chimiques, notamment :

Réduction : Elle peut être réduite pour former des dérivés d'hydroquinone.

Substitution : Les groupes hydroxyle de la tétroquinone peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent de puissants agents oxydants, des bases fortes et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions comprennent divers sels et dérivés de la tétroquinone .

4. Applications de la recherche scientifique

La tétroquinone a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la tétroquinone implique son activité redox. Elle peut participer à des cycles redox avec des radicaux semiquinone, conduisant à la formation d'espèces réactives de l'oxygène (ROS). Ces ROS peuvent induire un stress oxydant dans les cellules, conduisant à l'apoptose ou à la mort cellulaire programmée . Les cibles moléculaires de la tétroquinone comprennent diverses enzymes et protéines impliquées dans les réactions redox et les voies de signalisation cellulaire .

Applications De Recherche Scientifique

Electrocatalysis

One of the most promising applications of tetrahydroxyquinone is in the field of electrocatalysis, particularly for carbon dioxide reduction. Recent studies have demonstrated that metal-organic frameworks (MOFs) incorporating THQ exhibit excellent catalytic properties.

Case Study: Transition Metal-THQ Frameworks

- Research Findings : A study utilized density functional theory (DFT) to analyze the electrocatalytic performance of transition metal-THQ frameworks, showing that these materials can effectively reduce CO2 with low overpotentials and high current densities. For instance, the copper-tetrahydroxyquinone (Cu-THQ) framework achieved a current density of approximately 173 mA/cm² with a Faraday efficiency of around 91% for CO production at an applied voltage of -0.45 V .

| Catalyst | Main Product | Current Density (mA/cm²) | Faraday Efficiency (%) | Overpotential (V) |

|---|---|---|---|---|

| Cu-THQ | CO | 173 | 91 | 0.016 |

| Ti-THQ | CH4 | - | - | 1.043 |

| Zr-THQ | HCOOH | - | - | 1.212 |

Biomedical Applications

This compound has also been explored for its potential in biomedical applications, particularly in cancer treatment through magnetic hyperthermia.

Case Study: THQ-Coated Iron Oxide Nanoparticles

- Research Findings : In vitro experiments demonstrated that THQ-coated iron oxide nanoparticles (IONPs) exhibited negligible cytotoxicity up to concentrations of 2 mg/mL while effectively inducing hyperthermia in cancer cells. The specific absorption rate (SAR) was measured at 135 W/g, indicating a strong potential for therapeutic applications without significant oxidative stress .

| Parameter | Value |

|---|---|

| Specific Absorption Rate (W/g) | 135 |

| Cytotoxicity Threshold (mg/mL) | 2 |

| Temperature Rise (°C) | 42 (within 15 min) |

Free Radical Scavenging

This compound is known for its redox-active properties, making it effective in scavenging free radicals.

Case Study: Free Radical Scavenging Activity

- Research Findings : THQ has been shown to scavenge various free radicals, producing semiquinone radical anions and contributing to its antioxidant capabilities. This property is crucial for its potential use in therapeutic contexts where oxidative stress is a concern .

Material Science

In material science, THQ's interaction with metal surfaces has been studied to develop advanced materials with unique electronic properties.

Case Study: Adsorption on Metal Surfaces

Mécanisme D'action

The mechanism of action of tetroquinone involves its redox activity. It can take part in redox cycles with semiquinone radicals, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or programmed cell death . Tetroquinone’s molecular targets include various enzymes and proteins involved in redox reactions and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

La tétroquinone est unique en raison de ses quatre groupes hydroxyle et de ses deux groupes cétone en positions opposées. Les composés similaires comprennent :

Hydroquinone : Un composé avec deux groupes hydroxyle sur un cycle benzénique, utilisé comme agent éclaircissant pour la peau.

L'unicité de la tétroquinone réside dans son nombre plus élevé de groupes hydroxyle et sa capacité à former divers sels et dérivés, ce qui la rend polyvalente pour différentes applications .

Activité Biologique

Tetrahydroxyquinone (THQ) is a redox-active compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and oxidative stress modulation. This article explores the biological mechanisms, experimental findings, and potential applications of THQ, supported by data tables and case studies.

THQ is known for its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can influence various cellular pathways. The molecular formula of THQ is CHO, with a molecular weight of 172.092 g/mol. Its structure allows it to act as a Michael acceptor, leading to alkylation of proteins and DNA, which can result in cytotoxic effects or cytoprotection depending on the context and concentration used.

Key Properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 172.092 g/mol |

| Density | 0.79 g/cm³ |

| Boiling Point | 148 °C at 15 mmHg |

| Melting Point | 300 °C |

Biological Activities

-

Cytotoxicity and Apoptosis Induction

- THQ has been shown to induce apoptosis in various cancer cell lines by increasing ROS production. For instance, in HL60 leukemia cells, THQ reduced metabolic activity significantly when combined with magnetic hyperthermia treatments .

- A study indicated that THQ-coated iron oxide nanoparticles exhibited negligible cytotoxicity up to concentrations of 2 mg/mL while effectively reducing metabolic activity at elevated temperatures .

-

Oxidative Stress Modulation

- THQ's ability to generate ROS plays a dual role; while it can induce oxidative stress leading to cell death in cancer cells, it may also activate protective mechanisms in normal cells. The compound's interaction with detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) is crucial for its protective effects .

- The modulation of the protein kinase B pathway by THQ further supports its role in apoptosis induction through oxidative stress mechanisms .

-

Potential Applications in Cancer Therapy

- The use of THQ in coating iron oxide nanoparticles enhances their magnetic hyperthermia capabilities, making them promising candidates for targeted cancer therapies. The specific absorption rate (SAR) achieved was significantly higher than that observed with other phenolic compounds like catechol or dopamine .

- In vivo experiments are anticipated to further elucidate the therapeutic potential of THQ-coated nanoparticles in reducing tumor growth while minimizing side effects associated with oxidative stress .

Case Studies and Experimental Findings

- Case Study 1: Magnetic Hyperthermia Application

- Case Study 2: Apoptosis Mechanisms

Propriétés

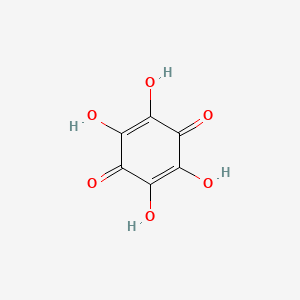

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOCLATAPFASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045897 | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-89-1, 5676-48-2 | |

| Record name | Tetrahydroxy-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetroquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroxyquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.